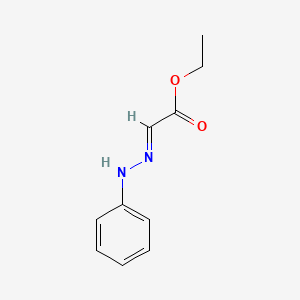

(E)-ethyl 2-(2-phenylhydrazono)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

ethyl (2E)-2-(phenylhydrazinylidene)acetate |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-11-12-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b11-8+ |

InChI Key |

OXDINSQNKBLMPS-DHZHZOJOSA-N |

Isomeric SMILES |

CCOC(=O)/C=N/NC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C=NNC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for E Ethyl 2 2 Phenylhydrazono Acetate and Its Functionalized Derivatives

Classical Condensation Reactions for Formation of the Hydrazone System

The traditional and most direct route to forming the hydrazone system of (E)-ethyl 2-(2-phenylhydrazono)acetate is the condensation reaction between phenylhydrazine (B124118) and a suitable two-carbon carbonyl compound, typically ethyl glyoxylate (B1226380). This reaction is a subset of the broader class of imine-forming reactions.

Another classical approach is the Japp-Klingemann reaction. This involves the coupling of a benzenediazonium salt with an active methylene (B1212753) compound, such as ethyl acetoacetate (B1235776) or ethyl 2-chloro-3-oxobutanoate, followed by hydrolysis and decarboxylation to yield the desired phenylhydrazone. nih.govnih.gov The reaction is typically conducted in an aqueous ethanol (B145695) solution at low temperatures, often below 5°C, with the pH controlled by the addition of a base like sodium acetate (B1210297). nih.govnih.gov

Optimization of Reaction Conditions: Solvent Effects and Temperature Dependence

The efficiency of hydrazone synthesis is highly dependent on the reaction conditions, with solvent and temperature being paramount variables. The optimization of these parameters is crucial for maximizing yield and minimizing reaction times.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and equilibrium. Protic solvents like methanol and ethanol are commonly used for hydrazone synthesis. rsc.org However, in some cases, particularly in microwave-assisted synthesis, solvent-free conditions have been found to be optimal, providing a green protocol with high productivity. researchgate.netminarjournal.com In a study on a three-component reaction to form pyrazolo[3,4-c]pyrazol-3(2H)-ones, various solvents were tested, and dimethylformamide (DMF) was identified as the most effective. researchgate.net

Temperature Dependence: Temperature plays a critical role in the kinetics of hydrazone formation. Generally, increasing the reaction temperature accelerates the reaction rate and improves the product yield. For instance, in the synthesis of hydrazone derivatives using MgO nanoparticles as a catalyst, raising the temperature from ambient to 80°C significantly enhanced the yield and shortened the reaction time. researchgate.net In another study, conducting the reaction under reflux conditions in DMF resulted in a higher yield compared to performing it at room temperature. researchgate.net However, the thermal stability of the reactants and products must be considered, as excessive heat can lead to degradation.

| Condition | Solvent/Catalyst | Temperature | Observation | Reference |

|---|---|---|---|---|

| Solvent Comparison | Methanol, Ethanol | Room Temperature/Reflux | Commonly used protic solvents for solution-based synthesis. | rsc.org |

| Solvent Comparison | DMF | Reflux | Identified as the preeminent solvent for a multi-component reaction leading to hydrazone derivatives, yielding 78%. | researchgate.net |

| Solvent-Free | MgO Nanoparticles | 80°C | Green protocol providing high yields under solvent-free conditions. | researchgate.net |

| Solvent-Free | Microwave Irradiation | 45°C (17 bar) | Optimal condition for synthesis of hippuric hydrazones, avoiding protic solvents which gave lower yields. | minarjournal.com |

| Temperature Effect | MgO Nanoparticles (Solvent-Free) | Ambient | Resulted in a low yield of 23% after 120 minutes. | researchgate.net |

| Temperature Effect | MgO Nanoparticles (Solvent-Free) | 80°C | Optimized temperature, leading to the highest productivity in 30 minutes. | researchgate.net |

Catalytic Approaches to Enhanced Yield and Stereocontrol of the (E)-Isomer

To improve the efficiency and selectivity of hydrazone formation, various catalytic systems have been developed. These catalysts can enhance reaction rates, allow for milder reaction conditions, and, crucially, influence the stereochemical outcome to favor the desired (E)-isomer.

The condensation reaction to form hydrazones is frequently accelerated by acid catalysis. Brønsted acids are commonly employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine (B178648). mdpi.com This catalysis is pH-dependent, as excessive acidity can lead to the non-nucleophilic protonation of the hydrazine reactant. Chiral Brønsted acids, such as chiral phosphoric acid, have been successfully used to catalyze enantioselective reactions of hydrazones, demonstrating the potential for stereocontrol through acid catalysis. acs.org

Lewis acids offer an alternative catalytic pathway by coordinating to the carbonyl oxygen. This coordination enhances the carbonyl group's electrophilicity, promoting the condensation reaction. A variety of Lewis acids have been shown to be effective catalysts. For example, Cerium(III) chloride heptahydrate (CeCl3·7H2O) has been successfully used as a catalyst for the synthesis of hydrazones derived from aromatic aldehydes and ketones. mdpi.com Furthermore, Lewis acidic boranes, such as B(C6F5)3, have been shown to react with hydrazones to form Lewis acid-base adducts, indicating a strong interaction that can be harnessed for catalysis. rsc.org In recent developments, hydrazone-based covalent organic frameworks (COFs) have been functionalized with Co(II) ions to create novel materials with Lewis acid catalytic activity. nih.gov

The principles of green chemistry have driven the development of heterogeneous catalysts for hydrazone synthesis. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced waste generation. mdpi.com Several types of heterogeneous catalysts have been investigated:

Metal Oxide Nanoparticles : Magnesium oxide (MgO) nanoparticles have been utilized as an efficient and green catalyst for hydrazone synthesis via condensation under solvent-free and ultrasonic conditions. researchgate.net

Supported Metal Catalysts : A nickel-based heterogeneous catalyst has been employed for the synthesis of ketazine derivatives at room temperature, providing high yields in a short time. mdpi.com Similarly, a heterogeneous iron-nitrogen-carbon (Fe-N-C) catalyst has been reported for the aerobic dehydrogenation of hydrazones. nih.gov

Single-Atom Catalysts : A platinum single-atom catalyst supported on ceria (Pt1/CeO2) has demonstrated exceptional activity and selectivity in the hydrogenation of α-diazoesters to produce (E)-hydrazones with up to 98% E-selectivity. researchgate.net

| Catalyst Type | Specific Catalyst | Key Features | Reference |

|---|---|---|---|

| Brønsted Acid | Chiral Phosphoric Acid | Enables enantioselective transannular cycloaddition of hydrazones. | acs.org |

| Lewis Acid | CeCl3·7H2O | Effectively catalyzes the synthesis of hydrazones from aromatic aldehydes and ketones. | mdpi.com |

| Lewis Acid | B(C6F5)3 | Forms adducts with hydrazones, activating N-N bonds. | rsc.org |

| Heterogeneous | MgO Nanoparticles | Green, reusable catalyst for solvent-free synthesis. | researchgate.net |

| Heterogeneous | Ni-based catalyst | Efficient for ketazine synthesis at room temperature. | mdpi.com |

| Heterogeneous (Single-Atom) | Pt1/CeO2 | Superior activity and high E-selectivity (up to 98%) in the synthesis of N-H hydrazone esters. | researchgate.net |

Stereoselective Synthesis of (E)-ethyl 2-(2-phenylhydrazono)acetate: Control of the E/Z Isomerism

The carbon-nitrogen double bond in hydrazones gives rise to E/Z geometric isomerism. For many applications, the synthesis of a single, pure isomer is required. The (E)-isomer of ethyl 2-(2-phenylhydrazono)acetate is generally the more thermodynamically stable configuration. However, the kinetically controlled product of condensation can sometimes be the (Z)-isomer. rsc.org Therefore, methods to control this isomerism are of significant interest.

The E/Z equilibrium can be influenced by several factors. The rate of isomerization is dependent on the polarity of the solvent, and the process can be catalyzed by the phenylhydrazine reactant itself through an addition-elimination mechanism. rsc.orgacs.org Furthermore, the stability of a particular isomer can be enhanced through intramolecular hydrogen bonding. nih.govnih.gov In some specifically designed hydrazone-based molecular switches, the E/Z isomerization can be reversibly controlled by changing the pH. acs.orgacs.org Addition of acid can favor the protonated Z-isomer, which can then be converted back to a mixture of E and metastable Z isomers upon treatment with a base. acs.org

A highly effective method for the stereoselective synthesis of (E)-hydrazone esters involves the catalytic hydrogenation of α-diazoesters. The use of a Pt1/CeO2 single-atom catalyst has been shown to be particularly effective, affording a wide range of (E)-N-H hydrazone esters with E-selectivity up to 98%. researchgate.net The proposed catalytic cycle suggests that the ester moiety of the substrate plays a crucial role in directing the regio- and stereoselective addition of a Pt-H species across the diazo N=N bond, leading to the preferential formation of the (E)-isomer. researchgate.net This method represents a significant advancement in the controlled synthesis of (E)-hydrazones.

Mechanistic Insights into Stereoisomer Formation and Equilibration

The C=N double bond in ethyl 2-(2-phenylhydrazono)acetate gives rise to geometric isomers, designated as (E) and (Z) configurations. The formation and stability of these isomers are governed by both kinetic and thermodynamic factors. masterorganicchemistry.comwikipedia.orglibretexts.org

The core C-N=N-C unit of the hydrazone is generally planar, and the specific stereoisomer obtained can be influenced by reaction conditions and substituent effects. nih.gov For related acylhydrazones, the (Z)-isomer can be stabilized by the formation of intramolecular hydrogen bonds. nih.govnih.govresearchgate.net However, in other cases, particularly with electron-withdrawing groups like a chloro substituent on the carbon of the C=N bond, the (Z) isomer is often the thermodynamically more stable product, even without such hydrogen bonding. mdpi.com This stability is attributed to favorable electrostatic interactions between bond dipoles that outweigh other stabilizing forces. mdpi.com

The interconversion between (E) and (Z) isomers is typically slow at room temperature due to a high activation energy barrier (≈110 kJ/mol). mdpi.com Several mechanisms for this isomerization have been proposed:

Rotation: A simple rotation around the C=N double bond, which involves a polar transition state. acs.org

Inversion (Umklapp mechanism): The -NHAr moiety rotates within the molecular plane through a linear C=N–N transition state. This mechanism is characterized by an extended π electron delocalization in the transition state. mdpi.com

Tautomerization: A mechanism involving a hydrazone–azo tautomeric intermediate, which then allows for rotation around what becomes a C–N single bond. acs.org

The choice of mechanism and the rate of isomerization are sensitive to solvent polarity and the electronic nature of substituents on the aryl ring. acs.orgmdpi.com Under thermodynamic control, the reaction will favor the most stable isomer, whereas kinetic control will favor the isomer that is formed faster. wikipedia.orglibretexts.org

Strategies for Enantioselective Access to Chiral Analogs (if applicable through modification)

While (E)-ethyl 2-(2-phenylhydrazono)acetate itself is achiral, chiral analogs can be synthesized by introducing a stereocenter. This can be achieved through asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other.

One promising strategy is the interrupted Japp-Klingemann reaction . Research has demonstrated that chiral N,N′-dioxide/metal Lewis acid complexes (e.g., with Ni(II) or Co(II)) can catalyze the asymmetric reaction of aryldiazonium salts with β-keto esters or amides. researchgate.net This approach generates chiral azo compounds, which are precursors to chiral hydrazones, with high enantioselectivity (up to 99% ee). researchgate.net The chiral catalyst coordinates to the substrate, creating a chiral environment that directs the approach of the diazonium salt.

Another approach involves the enantioselective addition of nucleophiles to a pre-formed hydrazone. For instance, the palladium-catalyzed enantioselective addition of arylboronic acids to α-hydrazono phosphonates has been achieved using chiral pyridine–hydrazone ligands. nih.gov This method yields α-aryl α-hydrazino phosphonates with excellent enantioselectivities (96 → 99% ee). nih.gov Adapting such a method to ethyl 2-(2-phenylhydrazono)acetate could involve the introduction of a suitable activating group to facilitate the nucleophilic addition at a specific position, thereby creating a chiral center.

These catalytic asymmetric transformations are typically conducted under kinetic control, as thermodynamic control would favor the formation of a racemic mixture. wikipedia.org

Green Chemistry Principles in the Synthesis of (E)-ethyl 2-(2-phenylhydrazono)acetate

Applying green chemistry principles to the synthesis of hydrazones aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free and Water-Mediated Synthesis Protocols

Traditional Japp-Klingemann reactions often use organic solvents. A greener alternative is to perform the synthesis in water or under solvent-free conditions. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Syntheses of related heterocyclic compounds derived from ethyl acetoacetate and hydrazine hydrate have been successfully carried out in water at room temperature, demonstrating the feasibility of this medium for precursor reactions. nih.gov The partial solubility of reactants in water can sometimes be sufficient to allow the reaction to proceed efficiently.

Microwave-Assisted and Ultrasonic Synthesis Enhancements

Microwave irradiation and ultrasound are energy-efficient techniques that can dramatically accelerate organic reactions. Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This often results in significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods.

Ultrasonication enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, leading to increased mass transfer and reaction rates.

The table below compares conventional heating with microwave-assisted and ultrasonic methods for the synthesis of related hydrazono derivatives.

| Method | Catalyst/Medium | Time | Yield (%) | Reference |

| Conventional Heating | Ethanol/Reflux | 3 hours | Lower (not specified) | acs.org |

| Microwave Irradiation | Ethanol | 3 minutes | Not specified | nih.gov |

| Microwave Irradiation | Solvent-free | 4 minutes | 80-95% | nih.gov |

| Ultrasonic Irradiation | Ceric Ammonium Nitrate/40°C | 7 hours | Not specified |

Flow Chemistry and Continuous Processing for Scalable Production

For the large-scale and safe production of (E)-ethyl 2-(2-phenylhydrazono)acetate, flow chemistry offers significant advantages over traditional batch processing. Continuous flow reactors, such as plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs), enable superior control over reaction parameters like temperature, pressure, and mixing. organicreactions.org

The synthesis of this compound involves potentially hazardous intermediates, namely diazonium salts, which are prone to explosive decomposition. In a flow system, these unstable intermediates are generated and consumed in situ within a small reactor volume, minimizing the risk of accumulation and improving operational safety. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, preventing the formation of hot spots that can lead to runaway reactions. organicreactions.org

Derivatization Strategies for Precursors and Related Hydrazono Esters

Both the precursors to and the final product of (E)-ethyl 2-(2-phenylhydrazono)acetate synthesis can be derivatized for various purposes, from analytical detection to the creation of complex molecules.

Precursor Derivatization: Phenylhydrazine, a key starting material, can be derivatized to improve its detection and quantification, which is crucial as it can be a genotoxic impurity in pharmaceutical preparations. Pre-column derivatization for high-performance liquid chromatography (HPLC) is a common strategy. Reacting phenylhydrazine with an aldehyde, such as 4-nitrobenzaldehyde, attaches a chromophore that shifts the maximum UV absorption wavelength to the visible region (e.g., 416 nm). This minimizes interference from other substances in the sample matrix, thereby increasing the sensitivity and specificity of the analysis.

Hydrazono Ester Derivatization: The product, (E)-ethyl 2-(2-phenylhydrazono)acetate, and its analogs are valuable intermediates in heterocyclic synthesis. The hydrazono moiety is reactive and can participate in a variety of cyclization reactions. For example, related hydrazonyl halides are used as precursors for the synthesis of spiroheterocycles. nih.gov Similarly, phenylhydrazono esters can be reacted with other reagents, such as cyanoacetyl hydrazine, to construct more complex ring systems like pyridazines and pyrazoles. These derivatization reactions open pathways to a wide range of biologically active molecules.

Reaction Chemistry and Transformational Pathways of E Ethyl 2 2 Phenylhydrazono Acetate

Nucleophilic and Electrophilic Additions to the Hydrazone C=N Bond

The carbon-nitrogen double bond (imine) in (E)-ethyl 2-(2-phenylhydrazono)acetate is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs its reactivity towards both nucleophiles and electrophiles. Addition reactions to this C=N bond are fundamental transformations for this class of compounds.

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbon of the C=N bond. This process leads to a tetrahedral intermediate which can then be protonated to yield the final addition product. The reactivity of the C=N bond is influenced by the electronic nature of the substituents on both the phenyl ring and the acetate (B1210297) portion.

Stereochemistry of Additions and Subsequent Transformations

The addition of a nucleophile to the prochiral carbon of the C=N bond results in the formation of a new stereocenter. The stereochemical outcome of such additions is a critical aspect of their synthetic utility.

Facial Selectivity: The nucleophilic attack can occur from either the Re or Si face of the planar C=N bond. In the absence of any chiral influence, the attack from either face is equally probable, leading to a racemic mixture of the two possible enantiomers.

Diastereoselectivity: If the starting hydrazone or the nucleophile already contains a stereocenter, the addition can lead to the formation of diastereomers. The relative stereochemistry of the newly formed center is influenced by steric and electronic interactions between the existing chiral element and the approaching nucleophile, often following models like Felkin-Ahn to predict the major diastereomer.

Subsequent transformations of the addition products, such as cyclization or elimination, can proceed with varying degrees of stereocontrol, depending on the reaction mechanism and conditions.

Reactivity with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles and strong bases. semanticscholar.orgfortunejournals.com Their primary mode of reaction with hydrazones involves nucleophilic addition to the electrophilic carbon of the C=N bond.

The general reaction involves the attack of the carbanionic component of the organometallic reagent on the imine carbon. This addition forms a new carbon-carbon bond and generates a magnesium or lithium salt of the resulting hydrazine (B178648). Subsequent aqueous workup protonates the nitrogen atom to yield the substituted hydrazine product. youtube.com The reactivity of these reagents necessitates anhydrous conditions, as they readily react with protic solvents like water. semanticscholar.orgmnstate.edu

While Grignard reagents are known to add to imines, their reaction with α,β-unsaturated systems can sometimes favor 1,4-conjugate addition over direct 1,2-addition to the C=N bond, depending on the substrate and reaction conditions. libretexts.orgmdpi.com For (E)-ethyl 2-(2-phenylhydrazono)acetate, the presence of the ester group also presents a competing site for nucleophilic attack (see Section 3.3). The choice of reagent, temperature, and solvent can influence the selectivity between addition to the C=N bond and the C=O group. For instance, salicylaldehyde (B1680747) phenylhydrazone has been utilized as an indicator for the titration of organometallic reagents, which relies on the reaction between the organometallic and the hydrazone functionality. acs.org

Table 1: Reactivity of Organometallic Reagents with Hydrazone Systems

| Reagent Type | General Reaction | Potential Products | Key Considerations |

|---|---|---|---|

| Grignard (R-MgX) | Nucleophilic addition to C=N | Substituted hydrazines | Competing reaction at ester group; requires anhydrous conditions. mnstate.eduadichemistry.comsaskoer.ca |

Cycloaddition Reactions Involving the (E)-ethyl 2-(2-phenylhydrazono)acetate System

The conjugated system of (E)-ethyl 2-(2-phenylhydrazono)acetate makes it an excellent substrate for various cycloaddition reactions, which are powerful methods for constructing cyclic molecules in a single step.

[3+2] Cycloaddition Pathways for Heterocycle Formation

Arylhydrazones are well-established precursors for 1,3-dipoles, which can readily participate in [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to generate five-membered heterocyclic rings. In the presence of a base, the N-H proton of the hydrazone can be abstracted, and subsequent tautomerization or reaction can generate a nitrilimine or an azomethine imine intermediate.

These 1,3-dipolar species react with unsaturated compounds to afford a variety of heterocycles. For instance, the reaction of related phenylhydrazones with electron-deficient alkenes leads to the formation of pyrazolidine (B1218672) derivatives. Similarly, reaction with alkynes yields pyrazole (B372694) derivatives. The chloro-substituted analog, ethyl 2-chloro-2-(2-phenylhydrazono)acetate, is particularly useful for heteroannulation reactions to produce spiroheterocycles and other complex heterocyclic systems. nih.govnih.govresearchgate.net

Table 2: [3+2] Cycloaddition Reactions of Phenylhydrazone Derivatives

| Dipolarophile | Intermediate 1,3-Dipole | Resulting Heterocycle |

|---|---|---|

| Alkene | Nitrilimine / Azomethine Imine | Pyrazolidine |

| Alkyne | Nitrilimine / Azomethine Imine | Pyrazole |

Diels-Alder Type Reactions (if applicable to specific derivatives)

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. organic-chemistry.org In its hetero-variant, one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, such as nitrogen. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgrsc.org

The (E)-ethyl 2-(2-phenylhydrazono)acetate system can potentially participate in hetero-Diels-Alder reactions in two principal ways:

As a Dienophile: The C=N bond of the hydrazone can act as a dienophile, reacting with a conjugated diene. This is known as an aza-Diels-Alder reaction. wikipedia.org The reactivity of the C=N bond as a dienophile is enhanced by the electron-withdrawing ester group. Reactions of α,β-unsaturated hydrazones as dienophiles have been reported, leading to the formation of tetrahydroquinoline derivatives. rsc.org

As a Diene Component: Upon oxidation, hydrazones can be converted to highly reactive azoalkenes (R-N=N-C=C). These azoalkenes can function as electron-deficient dienes in inverse-electron-demand aza-Diels-Alder reactions with electron-rich olefins to synthesize tetrahydropyridazine derivatives. nih.govorganic-chemistry.org The N=N-C=C system provides the 4π-electron component for the cycloaddition. nih.gov

The specific pathway followed depends on the reaction partner and the conditions employed, often requiring activation with Lewis acids or oxidation to generate the reactive species.

Reactions at the Ester Functionality

The ethyl ester group of (E)-ethyl 2-(2-phenylhydrazono)acetate undergoes the characteristic reactions of carboxylic acid esters, providing another handle for chemical modification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the products. chemguide.co.uk Alkaline hydrolysis, using a base like sodium hydroxide (B78521), is an irreversible reaction that yields the carboxylate salt, which can then be protonated in a separate step to give the free carboxylic acid. chemguide.co.ukijcce.ac.ir

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol (R'-OH) can replace the ethyl group of the ester with a new alkyl group (R'), forming a different ester. This equilibrium-driven process is often facilitated by using the new alcohol as the solvent.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction typically requires heating and may be slow, but it provides a direct route to amide derivatives.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which will convert the ester to a 1,2-diol structure upon reduction of the carbonyl and cleavage of the ester linkage. ic.ac.ukadichemistry.commasterorganicchemistry.comdoubtnut.comdoubtnut.com The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. masterorganicchemistry.com Weaker reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can allow for the selective reduction of the ester to an aldehyde at low temperatures, although this can be challenging to control.

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. adichemistry.com The first equivalent adds to the carbonyl group to form a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the Grignard reagent then rapidly adds to the ketone, yielding a tertiary alcohol after acidic workup. youtube.comadichemistry.com This reaction would compete with addition to the C=N bond (see Section 3.1.2).

Table 3: Summary of Reactions at the Ester Functionality

| Reaction | Reagent(s) | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst | (E)-2-(2-phenylhydrazono)acetic acid + Ethanol (B145695) |

| Saponification | NaOH or KOH, then H₃O⁺ | (E)-2-(2-phenylhydrazono)acetic acid + Ethanol |

| Transesterification | R'-OH, acid or base catalyst | (E)-alkyl 2-(2-phenylhydrazono)acetate + Ethanol |

| Amidation | R₂NH, heat | (E)-2-(2-phenylhydrazono)acetamide derivative + Ethanol |

| Reduction (Strong) | 1. LiAlH₄ 2. H₃O⁺ | (E)-2-(2-phenylhydrazono)ethane-1,1-diol (likely unstable) or further products |

Transesterification Reactions and Ester Exchange

Transesterification is a fundamental process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general reaction involves heating the ethyl ester with an excess of a different alcohol (R-OH) in the presence of a catalyst.

The equilibrium nature of the reaction often requires using a large excess of the new alcohol or removing the ethanol as it forms to drive the reaction to completion. While direct studies on (E)-ethyl 2-(2-phenylhydrazono)acetate are not prevalent, the principles of transesterification are well-established for similar esters like ethyl acetate. nih.govyoutube.com Enzymes, such as lipases, can also be used as catalysts for such transformations, often providing higher selectivity and milder reaction conditions. osti.gov

Table 1: Potential Transesterification Products This interactive table shows the expected products when (E)-ethyl 2-(2-phenylhydrazono)acetate reacts with different alcohols.

| Reactant Alcohol | Product Name | Product Structure |

| Methanol (CH₃OH) | (E)-methyl 2-(2-phenylhydrazono)acetate | C₆H₅NHN=CHCOOCH₃ |

| Propan-1-ol (CH₃CH₂CH₂OH) | (E)-propyl 2-(2-phenylhydrazono)acetate | C₆H₅NHN=CHCOOCH₂CH₂CH₃ |

| Isopropanol ((CH₃)₂CHOH) | (E)-isopropyl 2-(2-phenylhydrazono)acetate | C₆H₅NHN=CHCOOCH(CH₃)₂ |

| Benzyl alcohol (C₆H₅CH₂OH) | (E)-benzyl 2-(2-phenylhydrazono)acetate | C₆H₅NHN=CHCOOCH₂C₆H₅ |

Reduction to Alcohols and Amines

The reduction of (E)-ethyl 2-(2-phenylhydrazono)acetate can proceed at two locations: the ester group and the carbon-nitrogen double bond of the hydrazone. The choice of reducing agent is critical for selectivity.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically used for the reduction of aldehydes and ketones but are generally unreactive towards esters. wizeprep.comlibretexts.orgncert.nic.in Therefore, NaBH₄ could potentially be used to selectively reduce the C=N bond of the hydrazone moiety while leaving the ethyl ester group intact, yielding ethyl 2-(2-phenylhydrazinyl)acetate.

Hydrolysis and Carboxylic Acid Formation

Ester hydrolysis involves cleaving the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : Heating the ester with water in the presence of a dilute mineral acid (like H₂SO₄ or HCl) yields (E)-2-(2-phenylhydrazono)acetic acid and ethanol. This reaction is reversible and exists in equilibrium. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification) : Treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), results in an irreversible reaction. libretexts.org The products are ethanol and the sodium salt of the carboxylic acid (sodium (E)-2-(2-phenylhydrazono)acetate). Subsequent acidification is required to protonate the carboxylate salt and isolate the final carboxylic acid.

Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group of the molecule is susceptible to aromatic substitution reactions, allowing for further functionalization.

Electrophilic Aromatic Substitution (EAS) for Functionalization

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. The existing substituent on the ring dictates the position of the incoming electrophile. The substituent in this case, the hydrazono group (-NH-N=CHR), acts as an activating group and an ortho-, para-director. youtube.comwikipedia.org This is because the nitrogen atom directly attached to the ring has a lone pair of electrons that it can donate into the aromatic system through resonance. This donation increases the electron density at the ortho and para positions, making them more nucleophilic and reactive towards electrophiles. youtube.comorganicchemistrytutor.com

Common EAS reactions include:

Nitration : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group, predominantly at the ortho and para positions.

Halogenation : Reaction with a halogen (Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or FeCl₃) introduces a halogen atom (Br or Cl) onto the ring, again favoring ortho and para substitution.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | (E)-ethyl 2-(2-(2-nitrophenyl)hydrazono)acetate and (E)-ethyl 2-(2-(4-nitrophenyl)hydrazono)acetate |

| Bromination | Br₂, FeBr₃ | (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)acetate and (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)acetate |

| Chlorination | Cl₂, FeCl₃ | (E)-ethyl 2-(2-(2-chlorophenyl)hydrazono)acetate and (E)-ethyl 2-(2-(4-chlorophenyl)hydrazono)acetate |

Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives

Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction generally requires the ring to be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), typically positioned ortho or para to a good leaving group (like a halogen).

The parent compound, (E)-ethyl 2-(2-phenylhydrazono)acetate, is not suitably activated for SNAr. However, if the phenyl ring is first functionalized via an EAS reaction (as described in 3.4.1) to introduce a nitro group, the resulting nitro-substituted derivative could then potentially undergo SNAr. For instance, (E)-ethyl 2-(2-(4-bromo-2-nitrophenyl)hydrazono)acetate could react with a nucleophile, such as ammonia or an alkoxide, to displace the bromide.

Rearrangement Reactions and Tautomeric Equilibria Studies

Arylhydrazones are known to exist in a dynamic equilibrium between two tautomeric forms: the hydrazone form and the azo form. purdue.educhempedia.info This phenomenon, known as azo-hydrazone tautomerism, is a crucial aspect of the molecule's structure and reactivity.

The equilibrium is influenced by factors such as the solvent, pH, and the electronic nature of other substituents on the molecule. osti.govunifr.chnju.edu.cn For (E)-ethyl 2-(2-phenylhydrazono)acetate, the two main tautomers are the phenylhydrazone form and the corresponding azo-enol form. While the hydrazone form is often the more stable and dominant species in solution, the azo tautomer can be favored under certain conditions. nju.edu.cnkoreascience.kr

Table 3: Tautomeric Forms of Ethyl 2-(2-phenylhydrazono)acetate

| Tautomer Name | Structure | Key Features |

| Hydrazone Form | C₆H₅-NH-N=CH-COOEt | Contains a C=N double bond and an N-H bond. This is the named compound. |

| Azo-Enol Form | C₆H₅-N=N-CH=C(OH)OEt | Contains an N=N double bond (azo group) and a C=C double bond with a hydroxyl group (enol). |

Structural studies on similar compounds, like ethyl (Z)-2-chloro-2-(2-phenylhydrazono)acetate, show that the core C-NH-N=C unit is nearly planar, which facilitates the delocalization of electrons across the system. nih.govresearchgate.net This planarity is integral to the stability of the tautomeric forms.

Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving (E)-ethyl 2-(2-phenylhydrazono)acetate

(E)-ethyl 2-(2-phenylhydrazono)acetate and its derivatives are valuable precursors in a variety of metal-catalyzed transformations, most notably in the synthesis of heterocyclic compounds and in carbon-carbon bond-forming reactions. The hydrazone moiety can act as a bidentate ligand, forming complexes with transition metals like copper and nickel, which can exhibit catalytic activity in cross-coupling reactions. wikipedia.org

One of the most significant applications of arylhydrazones, including (E)-ethyl 2-(2-phenylhydrazono)acetate, is in the Fischer indole (B1671886) synthesis . This acid-catalyzed reaction, which can also be facilitated by Lewis acids or palladium catalysts, transforms phenylhydrazones into indoles. wikipedia.orgthermofisher.comorganic-chemistry.org The process involves the initial formation of a phenylhydrazone from a phenylhydrazine (B124118) and a carbonyl compound, which then undergoes a chim.itchim.it-sigmatropic rearrangement to yield the indole scaffold. wikipedia.org The use of (E)-ethyl 2-(2-phenylhydrazono)acetate in this reaction would be expected to yield ethyl indole-2-carboxylate (B1230498) derivatives, which are valuable intermediates in medicinal chemistry. rsc.org While the general mechanism is well-established, specific examples detailing the Fischer indole synthesis with (E)-ethyl 2-(2-phenylhydrazono)acetate under various catalytic systems are a subject of ongoing research interest.

Another important reaction is the Japp-Klingemann reaction , which is a classical method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryldiazonium salts. wikipedia.orgtestbook.comchemeurope.com The resulting hydrazones, such as (E)-ethyl 2-(2-phenylhydrazono)acetate, are often used as intermediates for synthesizing indoles via the Fischer indole synthesis or for producing pyrazoles. wikipedia.orgtestbook.com

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and hydrazone derivatives have emerged as viable coupling partners. For instance, palladium catalysts have been successfully employed in the Suzuki cross-coupling of N'-tosyl arylhydrazines with organoboron reagents to produce biaryl compounds. nih.gov Similarly, a ligand-free palladium-catalyzed cross-coupling of tosylhydrazones with aryl and heteroaryl halides has been developed for the synthesis of substituted olefins. chim.it These methodologies suggest that (E)-ethyl 2-(2-phenylhydrazono)acetate could potentially undergo similar palladium-catalyzed couplings, such as the Heck or Suzuki reactions, to introduce new carbon-carbon bonds. The Heck reaction, a palladium-catalyzed coupling of aryl or vinyl halides with alkenes, could potentially be applied to derivatives of (E)-ethyl 2-(2-phenylhydrazono)acetate to further functionalize the molecule. organic-chemistry.orgbeilstein-journals.orgnih.govnih.gov

Copper-catalyzed reactions also play a significant role in the transformation of hydrazone derivatives. Copper catalysts have been utilized for the synthesis of N-aryl hydrazides through the coupling of hydrazides with aryl iodides. beilstein-journals.org The Chan-Lam coupling, a copper-catalyzed cross-coupling of arylboronic acids with N-H or O-H containing compounds, provides a powerful method for forming carbon-heteroatom bonds under mild conditions and could be applicable to (E)-ethyl 2-(2-phenylhydrazono)acetate. rsc.orgorganic-chemistry.orgnih.govnih.gov Furthermore, copper iodide has been shown to mediate the electrophilic cyclization of α,β-alkynic hydrazones to afford pyrazole derivatives. acs.org This suggests a potential pathway for the synthesis of pyrazoles from (E)-ethyl 2-(2-phenylhydrazono)acetate by reaction with appropriate alkynes in the presence of a copper catalyst.

The following interactive table summarizes key metal-catalyzed reactions involving arylhydrazone derivatives, which are analogous to the expected reactivity of (E)-ethyl 2-(2-phenylhydrazono)acetate.

| Reaction Name | Catalyst/Reagents | Substrate Type | Product Type | Ref. |

| Fischer Indole Synthesis | Acid (Brønsted or Lewis), Pd catalysts | Phenylhydrazones | Indoles | wikipedia.orgthermofisher.comorganic-chemistry.org |

| Japp-Klingemann Reaction | Aryl diazonium salts | β-Keto-esters/acids | Hydrazones | wikipedia.orgtestbook.comchemeurope.com |

| Suzuki Coupling | Pd catalysts, Organoboron reagents | N'-Tosyl arylhydrazines | Biaryls | nih.gov |

| Ligand-Free Heck-type Coupling | Pd(PPh₃)₂Cl₂ | Tosylhydrazones, Aryl halides | Substituted olefins | chim.it |

| Chan-Lam Coupling | Cu(OAc)₂, Arylboronic acids | Amines, Amides | N-Aryl compounds | rsc.orgorganic-chemistry.orgnih.gov |

| Pyrazole Synthesis | CuI, Triethylamine | α,β-Alkynic hydrazones | Pyrazoles | acs.org |

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of (E)-ethyl 2-(2-phenylhydrazono)acetate is an area of interest due to the conjugated system present in the molecule, which can absorb light and participate in electron transfer processes.

Photochemical Reactivity: The photochemistry of hydrazones often involves E/Z isomerization around the C=N double bond. For (E)-ethyl 2-(2-phenylhydrazono)acetate, irradiation with UV light could induce isomerization to the (Z)-isomer. nih.gov This photochemical isomerization can be a key step in subsequent reactions, such as photocyclization.

Photochemical cyclization is a known reaction for related compounds. For instance, 3-styryl indoles undergo dehydrogenative photocyclization to form benzo[a]carbazoles. While not a direct analogue, this highlights the potential for intramolecular cyclizations in similar conjugated systems upon photoexcitation. The presence of the phenyl ring and the hydrazono-acetate moiety in (E)-ethyl 2-(2-phenylhydrazono)acetate provides a framework that could potentially undergo intramolecular cyclization under photochemical conditions to form various heterocyclic structures, such as indazoles or other fused ring systems. However, specific studies detailing the photochemical cyclization of (E)-ethyl 2-(2-phenylhydrazono)acetate are not widely reported in the literature.

Electrochemical Reactivity: The electrochemical properties of (E)-ethyl 2-(2-phenylhydrazono)acetate are of interest for developing electrosynthetic methods for heterocycle construction. chim.itbeilstein-journals.org The hydrazone group is electroactive and can undergo both reduction and oxidation.

The electrochemical reduction of phenylhydrazones has been studied, though specific data for (E)-ethyl 2-(2-phenylhydrazono)acetate is limited. nih.gov Generally, the reduction of the hydrazone moiety can lead to the cleavage of the N-N bond or reduction of the C=N bond. The specific outcome would depend on the electrode material, solvent, and the applied potential.

Electrochemical synthesis provides a powerful tool for constructing heterocyclic compounds under mild conditions. chim.itbeilstein-journals.org Intramolecular cyclization can be initiated by the electrochemical oxidation or reduction of a suitable precursor. nih.govnih.gov For (E)-ethyl 2-(2-phenylhydrazono)acetate, anodic oxidation could generate a radical cation that might undergo intramolecular cyclization onto the phenyl ring to form heterocyclic products. Conversely, cathodic reduction could initiate cyclization through a different pathway. The application of cyclic voltammetry would be instrumental in determining the oxidation and reduction potentials of (E)-ethyl 2-(2-phenylhydrazono)acetate and exploring its potential for electrochemical transformations. nih.govresearchgate.net

While detailed experimental data on the specific photochemical and electrochemical reactions of (E)-ethyl 2-(2-phenylhydrazono)acetate are not extensively documented, the known reactivity of analogous arylhydrazone systems provides a strong basis for predicting its behavior and potential for synthetic applications in these areas.

Applications of E Ethyl 2 2 Phenylhydrazono Acetate As a Synthon in Organic Synthesis

Building Block for Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of (E)-ethyl 2-(2-phenylhydrazono)acetate, which contains both a nucleophilic nitrogen center and an electrophilic ester group, makes it an ideal precursor for the synthesis of numerous nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

The phenylhydrazone unit is a classic precursor for the construction of pyrazole (B372694) and its reduced derivatives like pyrazolines and pyrazolidinones. These five-membered rings are typically formed through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

Pyrazoles: (E)-ethyl 2-(2-phenylhydrazono)acetate can react with 1,3-diketones in a cyclocondensation reaction to yield highly substituted pyrazoles. The reaction proceeds by initial attack of the more nucleophilic nitrogen of the hydrazone onto one of the carbonyl groups of the diketone, followed by cyclization and dehydration. The ester group on the synthon often influences the regioselectivity of the cyclization and can be retained in the final product as a useful functional handle for further derivatization. Consecutive three-component syntheses, where a 1,3-diketone is formed in situ before reacting with a hydrazine (B178648) derivative, represent an efficient one-pot approach to these structures. beilstein-journals.org

Pyrazolines: 2-Pyrazolines, or dihydropyrazoles, are commonly synthesized via the reaction of α,β-unsaturated ketones (chalcones) with phenylhydrazine (B124118). researchgate.net The reaction of (E)-ethyl 2-(2-phenylhydrazono)acetate with Michael acceptors can lead to pyrazoline derivatives through a conjugate addition followed by intramolecular cyclization. The reaction pathway can be influenced by catalysts and reaction conditions to control the formation of the desired pyrazoline ring. researchgate.net

Pyrazolidinones: The synthesis of pyrazolidinones can be achieved by reacting hydrazine derivatives with suitable dicarboxylic acid esters or their derivatives. For instance, substituted hydrazines react with dialkyl maleates in the presence of a base like sodium ethoxide to form the pyrazolidinone ring system. google.com (E)-ethyl 2-(2-phenylhydrazono)acetate can serve as the hydrazine component in such cyclizations, leading to functionalized pyrazolidin-3-ones.

Table 1: Synthesis of Pyrazole Derivatives and Related Heterocycles

| Starting Materials | Reagent(s) | Product Type | Catalyst/Conditions | Reference(s) |

|---|---|---|---|---|

| Phenylhydrazine, Ethyl Acetoacetate (B1235776), Aldehyde, Malononitrile | - | Pyrano[2,3-c]pyrazole | Base catalyst (e.g., KOtBu) or ultrasound | nih.gov |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, Ethyl Acetoacetate | Hydrazine Hydrate | 4-Methylidene-2,4-dihydro-3H-pyrazol-3-one | Sodium acetate (B1210297), Ethanol (B145695), Reflux | mdpi.com |

| 3-chloro-2-hydrazinopyridine, Diethyl maleate | - | Pyrazolidinone | Sodium ethoxide, Agl catalyst | google.com |

| α,β-Unsaturated Ketones | Phenylhydrazine | Pyrazoline | Acid or Base Catalysis | researchgate.net |

The phenylhydrazone moiety is central to one of the most famous name reactions in organic chemistry, the Fischer indole (B1671886) synthesis, and can also be adapted for the synthesis of other fused heterocycles like quinoxalines.

Indoles: The Fischer indole synthesis is a robust method for creating the indole nucleus by treating an arylhydrazone with an acid catalyst. organic-chemistry.orgnih.gov (E)-ethyl 2-(2-phenylhydrazono)acetate is an ideal substrate for this reaction, as it is a pre-formed arylhydrazone of ethyl glyoxylate (B1226380). Upon treatment with a Brønsted or Lewis acid, it undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield ethyl indole-2-carboxylate (B1230498). mdpi.comorganic-chemistry.orgmdpi.com This product is a highly valuable intermediate for the synthesis of a wide range of biologically active indole alkaloids and pharmaceuticals. mdpi.comacs.org The reaction can often be performed as a one-pot procedure starting from phenylhydrazine and an appropriate ketone or aldehyde. nih.gov

Quinoxalines: Quinoxalines are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov The α-keto ester functionality latent in (E)-ethyl 2-(2-phenylhydrazono)acetate can be unmasked under certain conditions, or the compound can be hydrolyzed to the corresponding α-keto acid derivative. This dicarbonyl equivalent can then react with o-phenylenediamine (B120857) to afford 3-substituted quinoxalin-2(1H)-one derivatives, which are important scaffolds in medicinal chemistry. researchgate.net

Table 2: Synthesis of Indole and Quinoxaline Scaffolds

| Reaction Name | Substrate(s) | Reagent(s) | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | (E)-ethyl 2-(2-phenylhydrazono)acetate | Acid catalyst (Brønsted or Lewis) | Ethyl indole-2-carboxylate | Classic, reliable method; forms indole-2-esters | mdpi.comorganic-chemistry.orgnih.gov |

| Quinoxaline Synthesis | o-Phenylenediamine, 1,2-Dicarbonyl compound | Acetic Acid or other catalysts | Substituted Quinoxaline | Condensation reaction; versatile for diverse substitution patterns | nih.gov |

While less common than its use in pyrazole or indole synthesis, the structural motifs within (E)-ethyl 2-(2-phenylhydrazono)acetate can be rearranged or incorporated into pyrrole (B145914) and imidazole (B134444) rings through specific synthetic strategies.

Pyrroles: The Paal-Knorr synthesis, a classical method for preparing pyrroles, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. mdpi.com The hydrazone moiety of the title compound can be cleaved or transformed to generate precursors suitable for pyrrole synthesis. For example, reductive cleavage of the N-N bond could yield an amine that, if reacted with a 1,4-dicarbonyl, would lead to a pyrrole. More advanced methods involve multicomponent reactions where fragments from different starting materials, including a hydrazine derivative, assemble to form the pyrrole ring. researchgate.netchemistryviews.org Hydrazone derivatives have also been used in cascade reactions to build complex polycyclic systems containing a pyrrole core. acs.org

Imidazoles: The synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (Radiszewski synthesis) or the reaction of an imine with tosylmethyl isocyanide (TosMIC) in the Van Leusen imidazole synthesis. organic-chemistry.orgwjpsonline.comnih.gov To utilize (E)-ethyl 2-(2-phenylhydrazono)acetate, a synthetic pathway would need to transform the hydrazone into a suitable intermediate. This could involve converting the hydrazone into an imine, which could then participate in a Van Leusen-type reaction. organic-chemistry.orgnih.govwikipedia.org Alternatively, the core atoms of the hydrazonoacetate could be incorporated into the imidazole ring through a multicomponent reaction with other synthons. nih.govorganic-chemistry.org

Precursor for α-Functionalized Esters and Carboxylic Acid Derivatives

The carbon atom alpha to the ester group in (E)-ethyl 2-(2-phenylhydrazono)acetate is activated by both the ester and the hydrazone moieties. This activation allows for a variety of functionalization reactions at this position, creating valuable new intermediates.

One of the most important transformations is α-halogenation. The related compound, ethyl (Z)-2-chloro-2-(2-phenylhydrazono)acetate, is a known derivative synthesized by reacting a diazonium salt with ethyl 2-chloroacetoacetate. nih.govclearsynth.com These α-halo hydrazones are versatile intermediates themselves, serving as precursors for a wide range of heterocyclic compounds through heteroannulation reactions. nih.gov The α-halo position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Furthermore, the acidic nature of the α-proton (in the corresponding C-H compound) suggests that deprotonation to form an enolate-like species is feasible. This nucleophilic intermediate could then react with electrophiles such as alkyl halides in an α-alkylation reaction, analogous to the well-established malonic and acetoacetic ester syntheses. libretexts.org This would provide a route to a variety of α-substituted and α,α-disubstituted phenylhydrazono acetates, significantly expanding the synthetic utility of the parent compound.

Role in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic efficiency. (E)-ethyl 2-(2-phenylhydrazono)acetate, or its in situ generated precursors (phenylhydrazine and ethyl glyoxylate), are excellent components for MCRs.

A prominent example is the synthesis of pyrano[2,3-c]pyrazoles. nih.gov In a typical four-component reaction, an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative are combined. nih.govmdpi.com (E)-ethyl 2-(2-phenylhydrazono)acetate can effectively act as the hydrazine/β-dicarbonyl component, reacting with aldehydes and active methylene (B1212753) compounds to rapidly assemble the complex pyranopyrazole scaffold. These reactions are often promoted by simple catalysts and can be accelerated by microwave irradiation or ultrasound, aligning with the principles of green chemistry. nih.gov The ability to generate significant molecular complexity and scaffold diversity from simple starting materials in a single step highlights the power of using this synthon in MCRs.

Utility in Cascade Reactions and One-Pot Synthetic Sequences

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all within a single pot. nih.gov (E)-ethyl 2-(2-phenylhydrazono)acetate is an excellent substrate for designing such efficient synthetic sequences.

The Fischer indole synthesis itself is a classic example of a cascade reaction that proceeds through hydrazone formation, tautomerization, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, and cyclization/aromatization without the isolation of intermediates. mdpi.comorganic-chemistry.org

Another powerful one-pot sequence is the Japp-Klingemann reaction, which is used to synthesize arylhydrazones from β-ketoesters and diazonium salts. nih.gov This reaction can be combined in a one-pot sequence with the Fischer indole synthesis. First, the Japp-Klingemann reaction produces the required phenylhydrazone intermediate, which is then subjected to acidic conditions to trigger the Fischer cyclization, yielding an indole. This seamless combination of two named reactions into a single synthetic operation streamlines the synthesis of complex indoles.

Furthermore, cascade reactions initiated by the functional groups in the title compound can lead to a variety of other heterocyclic architectures. For example, an initial Michael addition into an acceptor can be followed by an intramolecular cyclization onto the ester or hydrazone moiety, leading to complex polycyclic systems in a highly atom-economical fashion. acs.orgnih.gov

Coordination Chemistry and Catalysis Involving E Ethyl 2 2 Phenylhydrazono Acetate

Ligand Properties and Complexation Behavior with Transition Metals

(E)-ethyl 2-(2-phenylhydrazono)acetate possesses multiple potential donor atoms, including the nitrogen atoms of the hydrazone moiety and the oxygen atom of the carbonyl group. This structure allows for versatile coordination behavior with transition metals.

Determination of Coordination Modes (Monodentate, Bidentate, Multidentate)

The coordination modes of hydrazone-based ligands are influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. While direct studies on the coordination of (E)-ethyl 2-(2-phenylhydrazono)acetate are limited, the behavior of structurally similar hydrazone ligands provides significant insights.

Hydrazone ligands can coordinate to metal centers in several ways:

Monodentate Coordination: In some instances, the ligand may coordinate through a single donor atom, typically one of the nitrogen atoms of the hydrazone group.

Bidentate Coordination: More commonly, hydrazone derivatives act as bidentate ligands. For analogous compounds, chelation often occurs through the imine nitrogen and the carbonyl oxygen, forming a stable five-membered ring with the metal ion. For instance, in complexes of a related ligand, (E/Z)-4-(2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl)-3-hydroxybenzoic acid (H₃L¹), with copper(II), bidentate coordination has been observed. rdd.edu.iq

Multidentate and Bridging Coordination: In polynuclear complexes, hydrazone ligands can act as bridging ligands, coordinating to two or more metal centers simultaneously. This can occur through different combinations of their donor atoms.

The specific coordination mode adopted by (E)-ethyl 2-(2-phenylhydrazono)acetate would be definitively determined through techniques like single-crystal X-ray diffraction of its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of d-block metal complexes with hydrazone ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. rdd.edu.iq While specific synthesis and detailed characterization data for (E)-ethyl 2-(2-phenylhydrazono)acetate complexes are not extensively reported in the literature, studies on analogous systems provide a template for their preparation and analysis.

For example, the reaction of a related ligand, ethyl cyano (2-methyl carboxylate phenyl azo acetate) (ECA), with various d-block metal chlorides (CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, CdCl₂·H₂O, and HgCl₂) in ethanol (B145695) has been shown to yield crystalline complexes. rdd.edu.iq The resulting complexes were characterized using various spectroscopic and analytical techniques.

Table 1: Characterization Data for Analogous d-Block Metal Complexes with a Related Hydrazone Ligand (ECA)

| Metal Ion | Complex Formula | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μB) |

| Co(II) | [Co(ECA)₂]Cl₂ | Electrolytic | 4.8 |

| Ni(II) | [Ni(ECA)₂]Cl₂ | Electrolytic | 3.2 |

| Cu(II) | [Cu(ECA)₂]Cl₂ | Electrolytic | 1.9 |

| Zn(II) | [Zn(ECA)₂]Cl₂ | Electrolytic | Diamagnetic |

| Cd(II) | [Cd(ECA)₂]Cl₂ | Electrolytic | Diamagnetic |

| Hg(II) | [Hg(ECA)₂]Cl₂ | Electrolytic | Diamagnetic |

Data is for the analogous ligand Ethyl cyano (2-methyl carboxylate phenyl azo acetate) (ECA) and its complexes. rdd.edu.iq

These data suggest the formation of octahedral complexes where the metal-to-ligand ratio is 1:2. rdd.edu.iq Spectroscopic techniques such as FT-IR, UV-Vis, and NMR would be crucial for the full characterization of complexes with (E)-ethyl 2-(2-phenylhydrazono)acetate.

The coordination chemistry of hydrazone ligands extends to main group elements. These complexes are often synthesized through salt metathesis reactions. nih.gov For instance, acylpyrazolone ligands, which share some structural similarities with hydrazonoacetates, have been shown to form complexes with main group elements like sodium. nih.gov

Application in Homogeneous Catalysis

Metal complexes of hydrazone ligands have shown significant promise as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metal center. orientjchem.org

Asymmetric Catalysis with (E)-ethyl 2-(2-phenylhydrazono)acetate Derived Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While (E)-ethyl 2-(2-phenylhydrazono)acetate itself is achiral, it can serve as a precursor for the synthesis of chiral ligands. By introducing chiral moieties into the ligand framework, it is possible to create a chiral environment around the metal center.

The design of such ligands often involves the incorporation of known chiral backbones or substituents. These modified ligands can then be used to prepare chiral metal catalysts for enantioselective reactions. Although the direct application of ligands derived from (E)-ethyl 2-(2-phenylhydrazono)acetate in asymmetric catalysis is not well-documented, the general principles of chiral ligand design are applicable. nih.gov

For example, the asymmetric hydrogenation of prochiral olefins is a well-established method for producing chiral compounds. This transformation often relies on chiral phosphine (B1218219) or N-heterocyclic carbene ligands. A hypothetical chiral ligand derived from (E)-ethyl 2-(2-phenylhydrazono)acetate could potentially be employed in such reactions.

Metal-Catalyzed Hydrogenation, Oxidation, and Cyclization Reactions

The reactivity of (E)-ethyl 2-(2-phenylhydrazono)acetate is dominated by three main classes of metal-catalyzed reactions: cyclization, hydrogenation, and oxidation. While cyclization is the most extensively studied, hydrogenation and oxidation represent important potential transformations.

Metal-Catalyzed Cyclization: The most significant metal-catalyzed reaction involving (E)-ethyl 2-(2-phenylhydrazono)acetate is its cyclization to form indole (B1671886) derivatives, a process known as the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction can be catalyzed by a wide range of both Brønsted and Lewis acids. chemeurope.com Lewis acid catalysts are particularly common and effective in promoting this transformation. testbook.commdpi.com The choice of catalyst is crucial and can influence reaction conditions and yields. mdpi.com

Common Lewis acid catalysts include zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron chloride (FeCl₃). chemeurope.commdpi.com These catalysts function by coordinating to one of the nitrogen atoms of the hydrazone, which facilitates the key steps of the reaction mechanism. organic-chemistry.org In some instances, palladium catalysts have also been employed in variations of the Fischer indole synthesis, such as the Buchwald modification, which couples aryl bromides with hydrazones. wikipedia.orgchemeurope.com

| Catalyst Type | Catalyst Example | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Lewis Acid | Zinc Chloride (ZnCl₂) | Heating in a suitable solvent | Ethyl indole-2-carboxylate (B1230498) | wikipedia.orgchemeurope.com |

| Lewis Acid | Boron Trifluoride (BF₃) | Often used as etherate complex (BF₃·OEt₂) | Ethyl indole-2-carboxylate | chemeurope.comorganic-chemistry.org |

| Brønsted Acid | Polyphosphoric Acid (PPA) | High temperature, neat or in a high-boiling solvent | Ethyl indole-2-carboxylate | chemeurope.com |

| Transition Metal | Palladium(II) Acetate (B1210297) (with ligands) | Buchwald-Hartwig amination conditions | Ethyl indole-2-carboxylate derivatives | wikipedia.org |

Metal-Catalyzed Hydrogenation: The hydrogenation of the C=N bond in the hydrazone moiety of (E)-ethyl 2-(2-phenylhydrazono)acetate would yield the corresponding hydrazine (B178648) derivative. While specific studies on this substrate are not widespread, the catalytic hydrogenation of C=N bonds is a well-established transformation. researchgate.net Catalysts typically employed for this purpose include transition metals like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. researchgate.net Furthermore, homogeneous catalysts such as Wilkinson's catalyst (RhCl(PPh₃)₃) and Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) are known to be effective for the selective hydrogenation of double bonds. researchgate.net Asymmetric transfer hydrogenation of related α-keto esters has been achieved with high enantioselectivity using chiral copper(II)-bisoxazoline complexes, suggesting that similar catalytic systems could be applied to the chiral reduction of the hydrazone. nih.gov

Metal-Catalyzed Oxidation: The oxidation of hydrazones can lead to various products depending on the oxidant and reaction conditions. While specific metal-catalyzed oxidation of (E)-ethyl 2-(2-phenylhydrazono)acetate is not extensively documented, general methods for the oxidation of related substrates exist. For instance, the oxidation of α-hydroxy ketones to α-keto aldehydes has been achieved using copper(I) catalysts with molecular oxygen as the oxidant. rsc.org The oxidation of the hydrazone moiety could potentially lead to the formation of diazo compounds or other oxidized species.

Ligand Design Principles for Catalytic Efficiency

In metal-catalyzed reactions, the ligands coordinated to the metal center play a pivotal role in determining the catalyst's activity, selectivity, and stability. For reactions involving (E)-ethyl 2-(2-phenylhydrazono)acetate, particularly in asymmetric synthesis, ligand design is critical.

The hydrazone moiety itself can act as a ligand, coordinating to metal centers through its nitrogen atoms. jptcp.comjptcp.com The design of external ligands for the metal catalyst, however, follows several key principles:

Steric Hindrance: The bulkiness of a ligand can create a specific chiral environment around the metal center. This is crucial for enantioselective reactions, such as asymmetric hydrogenation, where the ligand's steric profile dictates which face of the substrate can bind to the catalyst, leading to the preferential formation of one enantiomer. nih.gov

Electronic Properties: The electron-donating or electron-withdrawing nature of a ligand influences the electron density at the metal center. This, in turn, affects the metal's Lewis acidity and its ability to activate the substrate. For instance, in Lewis acid-catalyzed cyclizations, ligands can modulate the acid strength of the catalyst to optimize the reaction rate and prevent side reactions. organic-chemistry.org

Chelation and Bite Angle: Polydentate ligands, which bind to the metal at multiple points, often form more stable complexes. The geometry of this binding, particularly the "bite angle" between the coordinating atoms of the ligand, can enforce a specific coordination geometry on the metal, thereby influencing the selectivity of the catalytic reaction. Chiral bisoxazoline and ferrocenyl P,N,N-ligands are examples of privileged ligand scaffolds used in asymmetric catalysis. nih.govrsc.org

Substrate-Ligand Interactions: Non-covalent interactions, such as hydrogen bonding or π-stacking, between the ligand and the substrate ((E)-ethyl 2-(2-phenylhydrazono)acetate) can help to orient the substrate within the catalytic pocket, enhancing both reactivity and selectivity.

Heterogeneous Catalysis and Surface-Immobilized Complexes

While many catalytic transformations of (E)-ethyl 2-(2-phenylhydrazono)acetate are performed in homogeneous systems, heterogeneous catalysis offers significant advantages, including simplified catalyst recovery and recycling. nih.gov

In the context of the Fischer indole synthesis, solid acid catalysts have been successfully employed. These include:

Ion-Exchange Resins: Acidic cation-exchange resins can serve as effective Brønsted acid catalysts, promoting the cyclization while allowing for easy separation from the reaction mixture. chemistryviews.org

Silica-Supported Acids: Catalysts like sulfonic acid functionalized silica (B1680970) gel (e.g., IL-SO₃H-SiO₂) have been shown to be efficient and reusable heterogeneous catalysts for the one-pot synthesis of indoles from phenylhydrazines. researchgate.net

Zeolites: The defined pore structure and acidic sites of zeolites like HZSM-5 make them suitable shape-selective catalysts for the Fischer indole reaction. researchgate.net

The immobilization of homogeneous metal complexes onto solid supports is another strategy to create heterogeneous catalysts. This approach combines the high selectivity of a molecular catalyst with the practical benefits of a solid catalyst. For example, a metal complex known to catalyze the Fischer indole synthesis could be anchored to a polymer or silica surface, facilitating its use in continuous flow reactors and simplifying product purification.

Mechanistic Investigations of Catalytic Cycles and Active Species Identification

Understanding the reaction mechanism is fundamental to optimizing catalytic processes. For (E)-ethyl 2-(2-phenylhydrazono)acetate, the most thoroughly investigated mechanism is that of the acid-catalyzed Fischer indole synthesis. wikipedia.orgchemeurope.com

The accepted mechanism involves several key steps, initiated by the active catalyst species, which is typically a proton (H⁺) from a Brønsted acid or a Lewis acidic metal center (Mⁿ⁺). testbook.commdpi.com

Hydrazone-Enamine Tautomerization: The reaction begins with the acid-catalyzed tautomerization of the phenylhydrazone into its more reactive enamine (or 'ene-hydrazine') tautomer. The catalyst activates the substrate by protonating or coordinating to a nitrogen atom. byjus.comtestbook.com

nih.govnih.gov-Sigmatropic Rearrangement: The protonated enamine undergoes a crucial pericyclic reaction—a nih.govnih.gov-sigmatropic rearrangement. This step is irreversible and results in the cleavage of the weak N-N bond and the formation of a new C-C bond, leading to a di-imine intermediate. byjus.comjk-sci.com

Cyclization and Aromatization: The di-imine intermediate rearomatizes to form an aniline-imine derivative. The nucleophilic amino group of this intermediate then attacks the electrophilic imine carbon in an intramolecular cyclization to form a five-membered aminoindoline ring. byjus.comtestbook.com

Elimination of Ammonia (B1221849): The final step involves the catalyst-assisted elimination of an ammonia molecule from the aminoindoline intermediate. This elimination leads to the formation of a double bond, resulting in the stable, aromatic indole ring system of the final product, ethyl indole-2-carboxylate. wikipedia.orgbyjus.com

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the original phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.orgchemeurope.com In Lewis acid-catalyzed variants, the active species is the metal-ligand complex, which activates the hydrazone towards the key rearrangement and cyclization steps. organic-chemistry.orgnih.gov The efficiency of the catalytic turnover is driven by the formation of the highly stable aromatic indole product. nih.gov

Advanced Spectroscopic and Structural Elucidation of E Ethyl 2 2 Phenylhydrazono Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

No dedicated studies providing comprehensive 1D and 2D NMR data for (E)-ethyl 2-(2-phenylhydrazono)acetate were found. Phenylhydrazones, in general, are known to exhibit interesting stereochemical and tautomeric properties, often existing as mixtures of E/Z isomers and hydrazone-azo-enehydrazine tautomers, which can be studied by NMR. vedantu.comyoutube.comdoubtnut.com

NOESY and ROESY Studies for Spatial Relationships

Specific Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) data for (E)-ethyl 2-(2-phenylhydrazono)acetate are not available in the reviewed literature. Such studies would be essential for unambiguously confirming the (E)-stereochemistry and elucidating the preferred conformation by identifying through-space correlations between the N-H proton, the methine proton, and the protons of the phenyl and ethyl groups.

Dynamic NMR for Tautomeric and Rotational Barriers

There are no published dynamic NMR (DNMR) studies for this compound. DNMR experiments would be necessary to investigate the energetics of potential tautomeric equilibria (hydrazone-azo) and to determine the rotational energy barriers around the C-N, N-N, and N-phenyl bonds.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Vibrations and Hydrogen Bonding Networks

While general FT-IR data for phenylhydrazones and esters are well-documented researchgate.netnist.gov, a specific, high-resolution FT-IR and, particularly, a Raman spectrum for (E)-ethyl 2-(2-phenylhydrazono)acetate, complete with band assignments and analysis of hydrogen bonding, could not be found. Such spectra would identify key vibrational modes for the C=O (ester), C=N (hydrazone), and N-H groups, and shifts in these bands could indicate the nature and strength of intermolecular hydrogen bonding in the solid state.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Optical Properties

Detailed electronic spectroscopy data, including UV-Vis absorption and fluorescence emission spectra for (E)-ethyl 2-(2-phenylhydrazono)acetate, are not described in the available literature. A UV-Vis spectrum would reveal the π-π* and n-π* electronic transitions characteristic of the conjugated phenylhydrazone system. nih.govui.ac.id Fluorescence data would provide information on the compound's potential as a luminophore.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

No single-crystal X-ray diffraction data for (E)-ethyl 2-(2-phenylhydrazono)acetate has been deposited in crystallographic databases. This is the most definitive method for structural elucidation, providing precise bond lengths, bond angles, torsion angles, and a detailed view of the three-dimensional packing and intermolecular interactions (like hydrogen bonding and π-stacking) in the solid state. While structures for acetylated and chlorinated analogs exist researchgate.netnih.govnih.govnih.gov, they are not representative of the unsubstituted title compound.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation of Derivatives

A high-resolution mass spectrum (HRMS) and a detailed fragmentation analysis for (E)-ethyl 2-(2-phenylhydrazono)acetate were not found. HRMS would confirm the elemental composition, and analysis of the fragmentation pattern would help to understand the molecule's stability and identify characteristic daughter ions, which is crucial for structural confirmation and for identifying it in complex mixtures. nist.gov

Theoretical and Computational Investigations of E Ethyl 2 2 Phenylhydrazono Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results for structural validation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for (E)-ethyl 2-(2-phenylhydrazono)acetate would be benchmarked against experimental data if available, or against known values for similar compounds like ethyl acetoacetate (B1235776) phenylhydrazone derivatives. nih.gov The chemical environment of each nucleus, dictated by the electronic structure, determines its shielding and, consequently, its chemical shift.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. Key vibrational modes for this molecule would include the N-H stretch, C=O (ester) stretch, C=N (hydrazone) stretch, and various C-H and C=C stretching and bending modes from the phenyl ring. For example, in related hydrazide-hydrazones, the C=N absorption band is observed around 1581 cm⁻¹. mdpi.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. The calculations would identify the wavelengths of maximum absorption (λ_max) and the corresponding molecular orbitals involved in these transitions, typically π → π* and n → π* transitions associated with the conjugated system.

Table 1: Representative Predicted Spectroscopic Data for a Phenylhydrazone Moiety

| Parameter | Predicted Value Range | Description |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| N-H | 10.0 - 15.0 | Deshielded proton due to electronegative nitrogen and potential intramolecular hydrogen bonding. |

| Aromatic C-H | 6.8 - 7.5 | Protons on the phenyl ring. |

| CH (hydrazone) | 7.5 - 8.0 | Proton attached to the carbon of the C=N bond. |

| O-CH₂ (ethyl) | 4.1 - 4.4 | Methylene (B1212753) protons of the ethyl ester group. |

| ¹³C NMR (δ, ppm) | ||

| C=O (ester) | 160 - 170 | Carbonyl carbon of the ester. |

| C=N (hydrazone) | 135 - 145 | Carbon of the imine-like double bond. |

| Aromatic C | 115 - 140 | Carbons within the phenyl group. |

| IR (ν, cm⁻¹) | ||

| N-H Stretch | 3200 - 3300 | Stretching vibration of the amine N-H bond. |

| C=O Stretch | 1690 - 1730 | Stretching vibration of the ester carbonyl group. |

| C=N Stretch | 1580 - 1620 | Stretching vibration of the hydrazone C=N bond. |

Note: These values are illustrative and based on data for analogous phenylhydrazone structures. Actual values for (E)-ethyl 2-(2-phenylhydrazono)acetate would require specific calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org